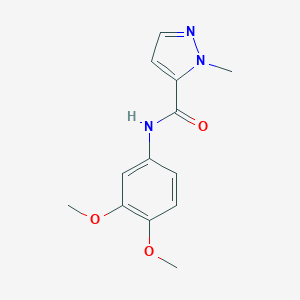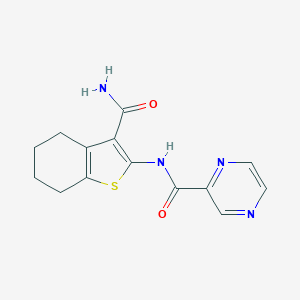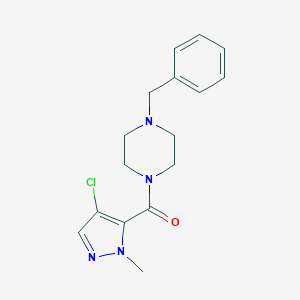![molecular formula C23H23NO5 B214305 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214305.png)
3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound is also known as YO-01027 and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one involves the inhibition of the Notch signaling pathway. This pathway is involved in cell differentiation, proliferation, and apoptosis. Inhibition of this pathway can lead to the suppression of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and decrease the expression of various genes involved in cancer development. It has also been found to have anti-inflammatory effects and can potentially be used in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments include its ability to inhibit the Notch signaling pathway, its potential use in cancer research, and its anti-inflammatory effects. However, the limitations include the need for further studies to determine its efficacy and safety in humans.
Orientations Futures
There are several future directions for the study of 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one. These include further studies on its potential use in cancer research, its anti-inflammatory effects, and its safety and efficacy in humans. Additionally, further studies can be conducted to determine its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
In conclusion, this compound is a chemical compound that has potential use in scientific research. Its ability to inhibit the Notch signaling pathway, its potential use in cancer research, and its anti-inflammatory effects make it a promising compound for further study. However, further studies are needed to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one involves several steps. The initial step involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 3-bromoprop-2-enoyl chloride to form 4-(1,3-benzodioxol-5-yl)-2-bromo-3-butenoic acid. This intermediate is then reacted with 3-amino-1-butanol to form the final product.
Applications De Recherche Scientifique
3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been found to have various scientific research applications. It has been studied for its potential use in cancer research, as it has been found to inhibit the Notch signaling pathway. This pathway is involved in the development of various types of cancer, and inhibiting it can potentially lead to the development of new cancer treatments.
Propriétés
Formule moléculaire |
C23H23NO5 |
|---|---|
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
3-[(E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-enyl]-1-butyl-3-hydroxyindol-2-one |
InChI |
InChI=1S/C23H23NO5/c1-2-3-12-24-19-7-5-4-6-18(19)23(27,22(24)26)14-17(25)10-8-16-9-11-20-21(13-16)29-15-28-20/h4-11,13,27H,2-3,12,14-15H2,1H3/b10-8+ |
Clé InChI |
BLLYBLJKKVYXEA-CSKARUKUSA-N |
SMILES isomérique |
CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)/C=C/C3=CC4=C(C=C3)OCO4)O |
SMILES |
CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C=CC3=CC4=C(C=C3)OCO4)O |
SMILES canonique |
CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C=CC3=CC4=C(C=C3)OCO4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B214222.png)
![5-[(2-chlorophenoxy)methyl]-N-(2-thiazolyl)-2-furancarboxamide](/img/structure/B214224.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B214225.png)

![Ethyl 4-carbamoyl-3-methyl-5-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B214229.png)
![3,4-dihydroisoquinolin-2(1H)-yl[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B214230.png)


![4-{[6-Methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B214235.png)


![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-{3-nitro-1H-1,2,4-triazol-1-yl}acetamide](/img/structure/B214240.png)
![N-[4-(benzyloxy)phenyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B214241.png)
